molecular formula C6H7ClN2 B1288326 5-Chloro-2-methylpyridin-3-amine CAS No. 89639-36-1

5-Chloro-2-methylpyridin-3-amine

Cat. No.: B1288326
CAS No.: 89639-36-1
M. Wt: 142.58 g/mol
InChI Key: ZZVRTFCAHUHTDJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyridin-3-amine: is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 2nd position of the pyridine ring

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity or adverse effects . For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-2-methylpyridin-3-amine involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 5-Chloro-2-methylpyridin-3-amine can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: As mentioned, the Suzuki-Miyaura cross-coupling reaction is a key reaction for this compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate.

    Solvents: Tetrahydrofuran, dimethylformamide.

Major Products:

    Substituted Pyridines: Resulting from substitution reactions.

    N-Oxides: From oxidation reactions.

    Amines: From reduction reactions.

Scientific Research Applications

Chemistry: 5-Chloro-2-methylpyridin-3-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules .

Industry: In the agrochemical industry, it is used in the development of pesticides and herbicides. Its derivatives are tested for their efficacy in protecting crops from pests and diseases .

Comparison with Similar Compounds

    5-Amino-2-chloro-3-methylpyridine: Similar structure but with an amino group instead of an amine.

    2-Chloro-5-methylpyridine: Lacks the amine group at the 3rd position.

    3-Chloro-2-methylpyridine: Chlorine and methyl groups are at different positions.

Uniqueness: 5-Chloro-2-methylpyridin-3-amine is unique due to the specific positioning of the chlorine and methyl groups, which can significantly affect its chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

5-chloro-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVRTFCAHUHTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595854
Record name 5-Chloro-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-36-1
Record name 5-Chloro-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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